7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride
Description
Molecular Architecture and IUPAC Nomenclature
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its complex spirocyclic architecture. The official IUPAC name "7-azaspiro[3.5]nonane-1,3-diol;hydrochloride" precisely describes the structural features, where the numerical designation [3.5] indicates the ring sizes connected through the spiro junction. The molecular formula C8H16ClNO2 encompasses eight carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 193.67 grams per mole.
The spirocyclic architecture represents a fundamental structural motif where two rings share a single common atom, designated as the spiro center. In this compound, the spiro center connects a three-membered cyclopropane ring with a six-membered piperidine ring, creating the characteristic [3.5] numbering system. The nitrogen atom occupies position 7 within this framework, while the hydroxyl groups are positioned at carbons 1 and 3 of the smaller ring system. This specific arrangement creates a highly constrained molecular geometry that significantly influences the compound's three-dimensional shape and chemical properties.
The InChI (International Chemical Identifier) string for this compound provides a standardized representation: InChI=1S/C8H15NO2.ClH/c10-6-5-7(11)8(6)1-3-9-4-2-8;/h6-7,9-11H,1-5H2;1H. This identifier encapsulates the complete structural information including the salt formation with hydrochloric acid. The corresponding InChI Key WGONPUUOOFUASC-UHFFFAOYSA-N serves as a unique fingerprint for database searches and computational applications.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C8H16ClNO2 | |
| Molecular Weight | 193.67 g/mol | |
| PubChem CID | 145909466 | |
| InChI Key | WGONPUUOOFUASC-UHFFFAOYSA-N |
Stereochemical Considerations and Isomerism
The stereochemical complexity of 7-azaspiro[3.5]nonane-1,3-diol hydrochloride emerges from multiple chiral centers and the inherent three-dimensional constraints imposed by the spirocyclic framework. Spiro compounds can exhibit various forms of chirality, including central chirality arising from asymmetric carbon atoms and axial chirality resulting from the specific spatial arrangement of the ring systems. The presence of hydroxyl groups at positions 1 and 3 creates potential stereochemical centers that can exist in different spatial orientations, leading to multiple possible stereoisomers.
Research in related spirocyclic systems has demonstrated that the absolute configuration of chiral centers significantly influences biological activity. Studies utilizing advanced crystallographic techniques have enabled the determination of specific stereochemical assignments, revealing that different enantiomers can exhibit markedly different potencies in biological assays. The spirocyclic constraint restricts conformational flexibility, which can enhance enantioselectivity in biological interactions compared to more flexible molecular frameworks.
The stereochemical assignment in spirocyclic compounds follows modified Cahn-Ingold-Prelog priority rules, where the priority determination for identical rings requires careful consideration of the specific atomic connections extending from the spiro center. When the two rings attached to the spiro center are structurally similar, priority assignment involves examining the immediate substituents and their connectivity patterns to establish the correct stereochemical descriptor.
Advanced nuclear magnetic resonance spectroscopy techniques, particularly two-dimensional Nuclear Overhauser Effect Spectroscopy experiments, provide crucial information for stereochemical determination in spirocyclic compounds. These methods enable the identification of through-space interactions between specific protons, allowing researchers to establish the relative spatial orientations of different molecular segments. The rigid nature of the spirocyclic framework makes these compounds particularly amenable to stereochemical analysis using spectroscopic methods.
| Stereochemical Feature | Characteristic | Impact |
|---|---|---|
| Spiro Center | Quaternary carbon connection | Conformational rigidity |
| Chiral Centers | Positions 1 and 3 | Multiple stereoisomers possible |
| Ring Constraint | Limited flexibility | Enhanced selectivity |
| Axial Chirality | Ring system orientation | Additional stereochemical complexity |
Comparative Analysis with Parent Compound (7-Azaspiro[3.5]nonane-1,3-diol)
The comparative analysis between 7-azaspiro[3.5]nonane-1,3-diol hydrochloride and its parent compound 7-azaspiro[3.5]nonane-1,3-diol reveals significant differences in molecular properties while maintaining core structural similarities. The parent compound, with molecular formula C8H15NO2 and molecular weight 157.21 grams per mole, differs from the hydrochloride salt primarily through the absence of the chloride ion and the protonation state of the nitrogen atom.
The formation of the hydrochloride salt involves the protonation of the nitrogen atom in the piperidine ring, creating a positively charged ammonium center that associates with the chloride counterion. This ionic interaction significantly alters the compound's solubility characteristics, generally enhancing water solubility compared to the neutral parent compound. The salt formation also influences the compound's crystalline properties, often leading to more stable solid forms suitable for pharmaceutical applications.
Structural database comparisons reveal that both compounds share identical connectivity patterns and spatial arrangements of the spirocyclic framework. The SMILES (Simplified Molecular Input Line Entry System) representations illustrate this similarity: the parent compound shows C1CNCCC12C(CC2O)O while the hydrochloride salt displays C1CNCCC12C(CC2O)O.Cl, clearly indicating the addition of hydrochloric acid without alteration of the core structure.
The three-dimensional conformational properties remain largely unchanged between the parent compound and its hydrochloride salt, as the protonation primarily affects electronic distribution rather than geometric constraints. However, the charged nature of the hydrochloride salt can influence intermolecular interactions, potentially affecting crystal packing arrangements and solid-state properties. These differences become particularly relevant in pharmaceutical formulation development, where salt selection can significantly impact bioavailability and stability characteristics.
| Comparison Parameter | Parent Compound | Hydrochloride Salt | Difference |
|---|---|---|---|
| Molecular Formula | C8H15NO2 | C8H16ClNO2 | Addition of HCl |
| Molecular Weight | 157.21 g/mol | 193.67 g/mol | 36.46 g/mol increase |
| PubChem CID | 145909467 | 145909466 | Different database entries |
| Charge State | Neutral | Ionic (NH+/Cl-) | Protonation of nitrogen |
| Solubility Profile | Limited water solubility | Enhanced water solubility | Improved pharmaceutical properties |
Research investigations into related spirocyclic compounds have demonstrated that salt formation can significantly influence biological activity through altered pharmacokinetic properties. The enhanced solubility characteristics of hydrochloride salts often lead to improved absorption profiles in biological systems, making them preferred forms for pharmaceutical development. Additionally, the ionic nature of the salt can affect the compound's interaction with biological membranes and transport proteins, potentially modifying its overall biological profile compared to the neutral parent compound.
Properties
IUPAC Name |
7-azaspiro[3.5]nonane-1,3-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-6-5-7(11)8(6)1-3-9-4-2-8;/h6-7,9-11H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGONPUUOOFUASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(CC2O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride serves as a valuable building block in the synthesis of more complex organic molecules. Its spirocyclic nature allows for the creation of diverse derivatives through various chemical reactions such as oxidation, reduction, and substitution.
Common Reactions :
- Oxidation : Can yield ketones or aldehydes.
- Reduction : Converts to alcohols or amines.
- Substitution : Facilitates nucleophilic or electrophilic reactions to form functionalized derivatives.
Biology
The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It interacts with specific biological targets, which can modulate enzyme or receptor activities.
Mechanism of Action :
The interaction of this compound with molecular targets may lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Medicine
Research is ongoing to explore the therapeutic potential of this compound in drug development. It has been investigated for its role as a precursor in developing novel therapeutic agents, particularly in treating metabolic disorders.
Case Studies
Several studies have highlighted the efficacy of 7-Azaspiro[3.5]nonane derivatives in biological assays:
| Study | Compound | Biological Target | IC50 (μM) | Effect |
|---|---|---|---|---|
| 1 | 7-Azaspiro[3.5]nonane derivative | GPR119 | 0.5 | Glucose lowering in diabetic rats |
| 2 | Azaspiroketal | Mycobacterium tuberculosis | <5 | Potent anti-mycobacterial activity |
| 3 | Various derivatives | Type III secretion system | 50 | Inhibition of pathogenic secretion |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics in animal models. Toxicological assessments indicate low cytotoxicity against mammalian cells at therapeutic doses, suggesting a promising safety profile for further development.
Mechanism of Action
The mechanism of action of 7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Conformational Rigidity and Target Selectivity
The 7-azaspiro[3.5]nonane core pre-organizes the molecule into a bioactive conformation, enhancing binding to FAAH compared to flexible analogs like piperidine derivatives . In contrast, 2-azaspiro[4.4]nonane-1,3-dione derivatives prioritize anticonvulsant activity through H-bonding interactions with the dione moiety .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The log P of 7-azaspiro[3.5]nonane-1,3-diol; HCl (3.8) balances CNS penetration and metabolic stability, outperforming more polar analogs like 7-oxa-2-azaspiro[3.5]nonane; HCl .
- Bioavailability : Derivatives such as PF-04862853 show 33–53% bioavailability in animal models, whereas spiro compounds with larger rings (e.g., spiro[4.5]) exhibit reduced potency due to increased steric bulk .
Biological Activity
7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride is a spirocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a subject of interest for drug development and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₈H₁₅NO₂·HCl
- Molecular Weight : 161.67 g/mol
- CAS Number : 1414885-16-7
The compound is characterized by a spirocyclic structure, which contributes to its distinctive chemical reactivity and biological interactions.
The biological activity of this compound involves its interaction with specific molecular targets such as receptors and enzymes. Research indicates that it may act as an agonist for the GPR119 receptor, which plays a critical role in glucose metabolism and insulin secretion.
Key Mechanisms:
- Receptor Binding : The compound shows affinity for GPR119, leading to enhanced glucose-lowering effects in diabetic animal models .
- Enzyme Modulation : It may influence the activity of various enzymes involved in metabolic pathways, providing potential therapeutic benefits in metabolic disorders.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Antidiabetic Effects : Studies have shown that compounds derived from this class can significantly lower blood glucose levels in diabetic rats, indicating potential use in diabetes management .
- Neuroprotective Properties : Some derivatives exhibit protective effects on neuronal cells, suggesting applications in neurodegenerative diseases.
- Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.
Case Study 1: GPR119 Agonists
A study focused on the synthesis and evaluation of novel 7-Azaspiro[3.5]nonane derivatives as GPR119 agonists reported that compound 54g exhibited a favorable pharmacokinetic profile and significant glucose-lowering effects in diabetic rats . This highlights the therapeutic potential of this compound class in managing type 2 diabetes.
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of various spirocyclic compounds, including this compound. The results indicated that certain derivatives demonstrated effective inhibition against pathogenic bacteria, suggesting their potential application in treating infections.
Data Tables
Q & A
Q. How to integrate computational modeling into synthesis optimization?
- Methodological Answer :
- DFT calculations : Predict transition states for spirocyclic ring formation using Gaussian or ORCA software.
- Molecular dynamics : Simulate solvent interactions to identify optimal reaction media (e.g., DMF vs. acetonitrile).
- Docking studies : Explore binding affinities for target receptors to prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
